molecular formula C6H2Cl2N2O2S2 B1462736 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride CAS No. 1155084-27-7

4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride

Cat. No. B1462736
M. Wt: 269.1 g/mol
InChI Key: BUWGXOIEWUGBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride” is a chemical compound with the molecular formula C6H3ClN2S . It is a solid substance and has a molecular weight of 170.62 .


Synthesis Analysis

The synthesis of related compounds like 6-bromo-4-chlorothieno[2,3-d]pyrimidine involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination . This process is practical, robust, and scalable, starting from cheap bulk chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C . It has a molar refractivity of 43.6±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 111.4±3.0 cm3 .

Scientific Research Applications

Synthesis of Bioactive Molecules

Research highlights the synthesis of pyranopyrimidine derivatives using hybrid catalysts, emphasizing the broad synthetic applicability of pyrimidine scaffolds in medicinal chemistry. This includes the development of substituted pyrano[2,3-d]pyrimidin-2-one (thiones) and other derivatives through one-pot multicomponent reactions, facilitated by diverse catalysts (Parmar, Vala, & Patel, 2023)(Parmar, Vala, & Patel, 2023). This process underscores the utility of pyrimidine cores in generating compounds with potential medicinal applications.

Development of Anticancer Agents

Pyrimidine derivatives have been extensively investigated for their anticancer properties. A review of patent literature demonstrates the anticancer potential of pyrimidine-based scaffolds in various structural forms, highlighting their ability to interact with diverse biological targets (Kaur et al., 2014)(Kaur et al., 2014). This suggests the importance of pyrimidine chemistry in the development of novel anticancer therapeutics.

Optoelectronic Materials

Quinazolines and pyrimidines, closely related to the structural motif of 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride, have been applied in the creation of novel optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018)(Lipunova et al., 2018). This area of research showcases the versatility of pyrimidine derivatives in materials science.

Environmental Concerns and Health Impacts

The persistence and bioaccumulation of fluorinated compounds, such as PFOS and PFOA, have raised concerns regarding their impact on human health and the environment. These compounds have been identified as endocrine disruptors, specifically affecting thyroid function (Coperchini et al., 2017)(Coperchini et al., 2017). While not directly related to 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride, this research context underscores the importance of understanding the environmental and health implications of chemical compounds used in scientific research and industrial applications.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

4-chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2S2/c7-5-3-1-4(14(8,11)12)13-6(3)10-2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWGXOIEWUGBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride
Reactant of Route 2
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride
Reactant of Route 6
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.